1,4,5,6-Tetrahydropyrimidin-2-amine

Descripción general

Descripción

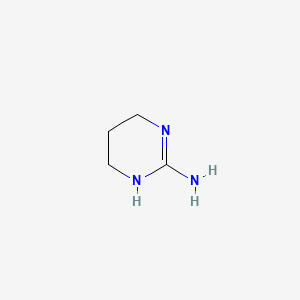

La 2-Iminotetrahidropirimidina es un compuesto heterocíclico con la fórmula molecular C4H9N3. Es un derivado de la pirimidina, un anillo de seis miembros que contiene dos átomos de nitrógeno en las posiciones 1 y 3.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 2-Iminotetrahidropirimidina típicamente implica reacciones de ciclación. Un método común es el proceso de ciclación [3+3], donde se combinan unidades de tres carbonos y tres nitrógenos para formar el anillo de pirimidina. Otro enfoque es la ciclación [4+2], que implica la reacción de una unidad de cuatro carbonos con una unidad de dos nitrógenos. Estas reacciones a menudo requieren catalizadores y condiciones específicas, como temperaturas elevadas y la presencia de una base o ácido para facilitar la ciclación .

Métodos de producción industrial

La producción industrial de 2-Iminotetrahidropirimidina puede implicar reacciones de ciclación a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

La 2-Iminotetrahidropirimidina puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y halógenos (por ejemplo, cloro). Las condiciones de reacción pueden variar según el producto deseado, pero a menudo implican temperaturas controladas, solventes específicos y catalizadores para facilitar las reacciones.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de 2-Iminotetrahidropirimidina puede producir derivados de pirimidina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir compuestos más saturados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,4,5,6-Tetrahydropyrimidin-2-amine serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its derivatives are explored for potential therapeutic effects against several diseases.

- Antimicrobial Activity : Studies have shown that certain derivatives exhibit significant antimicrobial properties. For instance, compounds modified at the 2-position have been tested against bacterial strains with promising results.

- Anticancer Properties : Research indicates that some tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds may interfere with specific cellular pathways involved in tumor growth.

Biological Research

The compound is also investigated for its interactions with biological macromolecules:

- Enzyme Inhibition : Specific derivatives of this compound have been identified as inhibitors of key enzymes involved in metabolic pathways. For example, studies have demonstrated inhibition of certain kinases that play roles in cancer progression.

- Receptor Binding : The compound's ability to bind to various receptors makes it an interesting candidate for drug development. Ongoing research focuses on its binding affinities and the resulting biological effects.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry:

- Catalysis : The compound can act as a catalyst in organic reactions, facilitating the synthesis of more complex molecules.

- Material Science : Its unique properties allow it to be used in developing new materials with specific functionalities.

Comparative Data Table

The following table summarizes the unique features and applications of various derivatives of this compound:

| Compound Name | Structure Features | Applications |

|---|---|---|

| 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine | Contains pyrazole moiety | Antimicrobial and anticancer activity |

| 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine | Ethyl substituents enhance lipophilicity | Pharmaceutical development |

| 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine | Methyl group at position 1 | Versatile applications in organic synthesis |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydropyrimidine derivatives for their anticancer activity against human breast cancer cell lines. The results indicated that certain modifications at the 2-position significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) focused on the inhibitory effects of tetrahydropyrimidine derivatives on protein kinases involved in cancer signaling pathways. The study demonstrated that specific compounds could reduce kinase activity by up to 70%, suggesting potential for therapeutic development.

Mecanismo De Acción

El mecanismo de acción de la 2-Iminotetrahidropirimidina implica su interacción con objetivos y vías moleculares específicas. Puede actuar como un inhibidor o activador de enzimas, uniéndose a los sitios activos y alterando su actividad. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de su uso .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a la 2-Iminotetrahidropirimidina incluyen:

- 1,4,5,6-Tetrahidro-2-pirimidinamina

- 2-Amino-1,4,5,6-tetrahidropirimidina

- 3,6-Dinitropirazolo[1,5-a]pirimidina-5,7-diamina

- 5-Amino-3,6-dinitropirazolo[1,5-a]pirimidin-7(4H)-ona

Singularidad

La 2-Iminotetrahidropirimidina es única debido a su estructura y reactividad específicas.

Actividad Biológica

1,4,5,6-Tetrahydropyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Synthesis

This compound is a bicyclic compound that belongs to the pyrimidine family. Its synthesis typically involves multi-step reactions starting from readily available precursors such as 2-amino-4,6-dihydroxypyrimidine. Various derivatives have been synthesized to enhance biological activity and selectivity for specific targets.

Synthesis Overview

- Starting Materials : 2-amino-4,6-dihydroxypyrimidine and arylamines.

- Methodology : Multi-step synthesis involving protection of amines, cyclization, and substitution reactions.

- Yield : Compounds are often obtained with yields ranging from 71% to 98% .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Certain synthesized compounds have shown potent antibacterial effects against Klebsiella species with IC50 values ranging from 1.1 to 2 mg/mL .

Anti-inflammatory Properties

Several studies have focused on the anti-inflammatory potential of this compound:

- In Vivo Studies : Compounds such as N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide demonstrated a suppression of inflammatory responses by approximately 46% in animal models .

- Molecular Docking Studies : These compounds showed favorable interactions with COX enzymes (COX-1 and COX-2), indicating their potential as selective COX inhibitors .

Antioxidant Activity

The antioxidant capabilities of tetrahydropyrimidine derivatives have been explored:

- DPPH Assays : Certain derivatives exhibited excellent antioxidant activity with IC50 values significantly lower than that of ascorbic acid .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Muscarinic Agonist Activity : Some tetrahydropyrimidine derivatives demonstrated selective agonist activity at muscarinic m1 receptors, which are implicated in cognitive function and memory enhancement . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Study on Anti-inflammatory Activity

A study conducted by Horishny et al. synthesized several 1,4,5,6-tetrahydropyrimidine derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The best-performing compounds were shown to inhibit inflammation effectively while maintaining minimal side effects compared to traditional NSAIDs .

Study on Antimicrobial Efficacy

Another significant study evaluated the antibacterial activity of various tetrahydropyrimidine derivatives against clinical strains of bacteria. The results indicated that some compounds had potent activity against resistant strains of Klebsiella, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and critical reaction conditions for 1,4,5,6-Tetrahydropyrimidin-2-amine?

- Methodological Answer : The compound is synthesized via cyclization reactions involving amidines or thiourea derivatives. Key reactions include oxidation (e.g., hydrogen peroxide), reduction (e.g., sodium borohydride), and substitution (e.g., halogenation). For example, its hydrochloride salt is prepared by reacting 2-methylthio-1,4,5,6-tetrahydropyrimidine with amines like 4-methoxyaniline under acidic conditions . Reaction optimization requires pH control (e.g., acidic media for substitution) and inert atmospheres to prevent side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Hydrochloride salts are more stable and hygroscopic, requiring desiccants and storage at 2–8°C. Avoid exposure to moisture, direct sunlight, or temperatures exceeding 50°C. Safety protocols include using explosion-proof equipment and respiratory protection during handling due to potential dust hazards .

Advanced Research Questions

Q. How does this compound contribute to gas separation membranes, and how are its properties computationally predicted?

- Methodological Answer : The compound enhances CO2/N2 selectivity in polyimide membranes due to its polarizable amine groups, which interact selectively with CO2. Computational models like negative correlation-based deep ensemble methods predict its gas separation performance by analyzing structural parameters (e.g., free volume, chain rigidity). Experimental validation involves permeability testing using mixed-gas setups and comparing with simulated adsorption isotherms .

Q. What methodological approaches are used to analyze the structural and electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) and Hartree–Fock (HF) methods are employed to calculate molecular geometries, frontier orbital energies, and NMR chemical shifts. Basis sets like 6–311G+(d) and LANL2DZ optimize accuracy for hydrogen bonding and charge distribution. Experimental validation includes X-ray crystallography and 1H NMR spectroscopy to confirm computational predictions of nucleophilic sites (e.g., N12 atom) .

Q. How is the compound utilized in multi-step syntheses of histamine receptor ligands?

- Methodological Answer : The amine group serves as a precursor for cyclic guanidine derivatives, such as histamine H2 receptor agonists. Synthetic pathways involve Boc protection of the tetrahydropyrimidine ring, followed by guanidinylation with imidazole-propylamine. Final deprotection with trifluoroacetic acid (TFA) yields bioactive ligands. Reaction monitoring via LC-MS ensures intermediate purity .

Q. What strategies address discrepancies in pharmacological data for H1 receptor antagonists derived from this compound?

- Methodological Answer : Discrepancies between in vitro and in vivo efficacy often arise from bioavailability or metabolic stability issues. Researchers optimize derivatives by introducing electron-withdrawing groups (e.g., 4-methoxybenzyl) to enhance receptor binding. In vitro assays using guinea pig tracheal chains assess H1 antagonism, while DFT studies guide structural modifications to improve selectivity and potency .

Propiedades

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHDFSFYZKSKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391075 | |

| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41078-65-3 | |

| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.